N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide
Description
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide is a pyrimidine-based carboxamide derivative featuring a cyclopropylmethyl-substituted pyrrolidine moiety and a methylsulfanyl group at the 6-position of the pyrimidine ring. This compound’s structural complexity arises from its hybrid heterocyclic framework, which combines a pyrimidine core with a pyrrolidine scaffold. The methylsulfanyl group may enhance lipophilicity, while the cyclopropylmethyl substituent could influence conformational rigidity and metabolic stability .
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4OS/c1-11(2)16-19-12(3)15(18(21-16)24-4)17(23)20-14-7-8-22(10-14)9-13-5-6-13/h11,13-14H,5-10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHGUNDDKUWQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)NC2CCN(C2)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₅H₁₉N₃OS
- Molecular Weight : 299.39 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a pyrimidine ring substituted with various functional groups, contributing to its biological activity. The presence of the cyclopropylmethyl group and the pyrrolidine moiety are critical for its pharmacological properties.
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Studies :
- A study evaluated the compound's efficacy against the MCF-7 breast cancer cell line, showing an IC₅₀ value of 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC₅₀ = 10 µM) .
- Another study reported that derivatives with similar structures showed enhanced activity against A549 lung cancer cells, with IC₅₀ values ranging from 20 to 30 µM .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's.
The compound appears to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing levels of this neurotransmitter in the brain. This mechanism is crucial for cognitive functions and memory retention.
Research Findings
In a screening assay, this compound exhibited an AChE inhibition rate of 45% at a concentration of 50 µM, compared to the standard drug donepezil (60% inhibition) .
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The methylsulfanyl group in the target compound contrasts with the sulfanylmethyl-furan in and the sulfonamide in . Sulfur-containing groups generally improve membrane permeability but may increase oxidative metabolism risk. Fluorine (in ) and trifluoromethyl (in ) are electron-withdrawing groups that enhance binding affinity and metabolic stability.
Core Structure Diversity :
Binding Affinity and Selectivity
- The target compound’s propan-2-yl group at the pyrimidine 2-position is analogous to the isopropyl group in , which is often used to fill hydrophobic binding pockets in enzyme active sites.
- Methylsulfanyl at the 6-position may mimic methionine or cysteine residues in target proteins, a feature absent in the fluorophenyl- or benzodioxolyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
